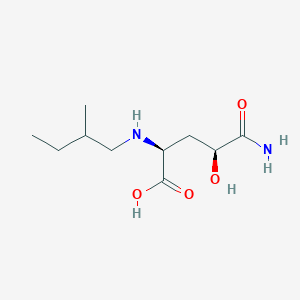

(2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid

CAS No.: 745826-31-7

Cat. No.: VC16820673

Molecular Formula: C10H20N2O4

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 745826-31-7 |

|---|---|

| Molecular Formula | C10H20N2O4 |

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | (2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C10H20N2O4/c1-3-6(2)5-12-7(10(15)16)4-8(13)9(11)14/h6-8,12-13H,3-5H2,1-2H3,(H2,11,14)(H,15,16)/t6?,7-,8-/m0/s1 |

| Standard InChI Key | OCPZCLCTHGVTFA-ALKRTJFJSA-N |

| Isomeric SMILES | CCC(C)CN[C@@H](C[C@@H](C(=O)N)O)C(=O)O |

| Canonical SMILES | CCC(C)CNC(CC(C(=O)N)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Stereochemistry

The compound's IUPAC name, (2S,4S)-5-amino-4-hydroxy-2-[(2S)-2-methylbutylamino]-5-oxopentanoic acid , specifies three stereocenters:

-

C2: S-configuration (α-carbon of the amino acid backbone)

-

C4: S-configuration (hydroxyl-bearing carbon)

This stereochemical arrangement critically influences molecular interactions, as demonstrated by the distinct isomeric SMILES string:

CC[C@H](C)CNC(=O)[C@H](C[C@@H](C(=O)O)N)O

Molecular Architecture

Key structural components include:

-

Pentanoic acid backbone with ketone (C5) and hydroxyl (C4) groups

-

L-α-amino acid configuration at C2

-

Branched alkyl side chain: (2S)-2-methylbutyl group attached via amide linkage

The molecular formula C₁₀H₂₀N₂O₄ yields an exact mass of 232.14230712 g/mol , confirmed by high-resolution mass spectrometry standards.

Spectral Identification

While experimental spectral data remain unpublished, predicted characteristics include:

-

IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (N-H/O-H stretch), 1700-1650 cm⁻¹ (C=O), and 1550 cm⁻¹ (N-H bend)

-

¹H NMR: Expected signals at δ 1.0-1.5 (methyl groups), δ 3.5-4.5 (methine protons adjacent to hydroxyl/amine), and δ 6.5-8.0 (amide proton)

Physicochemical Properties

Polarity and Solubility

With a topological polar surface area (TPSA) of 113.00 Ų , the compound exhibits marked hydrophilicity. The XLogP value of -2.60 predicts poor lipid solubility, suggesting preferential solubility in polar solvents like water or DMSO.

Table 1: Key Physicochemical Parameters

Stability Considerations

The presence of multiple reactive groups necessitates stability studies:

-

Amide bond: Susceptible to hydrolysis under extreme pH

-

β-Hydroxy ketone: Potential for keto-enol tautomerism

-

Primary amine: Oxidation risk in aerobic conditions

Synthetic Approaches

Retrosynthetic Analysis

Potential synthetic routes could employ:

-

Peptide coupling strategies: Using Fmoc/t-Boc protection for the amino groups

-

Michael addition: To install the β-hydroxy ketone moiety

-

Enantioselective catalysis: For stereocontrol at C2, C4, and C2' positions

Proposed Synthetic Pathway

A hypothetical 7-step synthesis might involve:

-

L-Aspartic acid as chiral pool starting material

-

Selective protection of α-amine and carboxyl groups

-

Side chain elongation via Grignard addition to ketone intermediates

-

Stereocontrolled amidation using HATU/DIPEA coupling reagents

-

Global deprotection under mild acidic conditions

Predicted ADMET Profile

Absorption and Distribution

Table 2: ADMET Predictions via admetSAR 2.0

| Parameter | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | Low | 49.25 |

| Caco-2 Permeability | Low | 89.58 |

| Blood-Brain Barrier | Penetrant | 85.00 |

| Plasma Protein Binding | High (estimated) | N/A |

Metabolism and Excretion

The compound shows strong inhibition potential against cytochrome P450 isoforms:

These predictions suggest significant drug-drug interaction risks if developed as a therapeutic agent.

Biological Implications and Research Directions

Structure-Activity Relationships

Though direct bioactivity data are lacking, structural analogs suggest potential:

-

Peptidomimetic applications: As protease inhibitor scaffolds

-

Metal chelation: Via β-hydroxy ketone and carboxylate groups

Priority Research Areas

-

Synthetic methodology development for stereocontrolled production

-

Crystallographic studies to resolve 3D conformation

-

In vitro screening against kinase/protease target panels

-

Metabolic stability assays in hepatocyte models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume